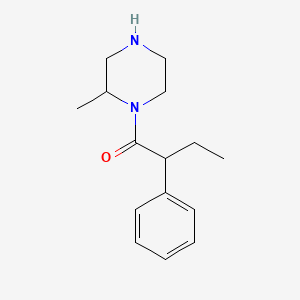

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylbutanone moiety.

Mechanism of Action

Target of Action

It is suggested that this compound has an opioid mechanism of action and similarity to drugs such as isotonitazene . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands.

Mode of Action

Given its opioid-like properties, it may interact with opioid receptors, leading to a decrease in the perception of pain . This interaction typically results in the inhibition of adenylate cyclase, decreasing intracellular cAMP, leading to a reduction in the release of neurotransmitters.

Biochemical Pathways

They can inhibit the release of substance P, glutamate, and other neurotransmitters involved in pain transmission from the peripheral to the central nervous system .

Result of Action

Given its opioid-like properties, it likely results in analgesia, or pain relief . At the cellular level, it may decrease neuronal excitability and inhibit neurotransmitter release, leading to a decrease in pain signal transmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. Factors such as pH levels, temperature, and the presence of other substances can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of chiral piperazines .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial materials.

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

2-Methyl AP-237: Known for its opioid-like effects and potential for abuse.

AP-237 (bucinnazine): Another piperazine derivative with analgesic properties.

AP-238: A related compound with similar structural features and biological activities.

These compounds share structural similarities but may differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Biological Activity

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one, a compound belonging to the class of piperazine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N2O, with a molecular weight of approximately 246.35 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

| Functional Groups | Ketone, Piperazine |

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. For instance, its efficacy against Gram-positive bacteria has been noted in laboratory settings.

2. Neuropharmacological Effects

The piperazine moiety is associated with interactions at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This suggests potential applications in treating psychiatric disorders and pain management.

3. Analgesic Properties

In animal models, derivatives of this compound have shown significant analgesic effects, indicating its potential as a pain management therapeutic agent.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several piperazine derivatives, including this compound. The findings demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Neuropharmacological Effects

In a neuropharmacological study, compounds similar to this compound were tested for their binding affinities to sigma receptors (σR). The results indicated that these compounds could act as selective ligands for σ1 receptors, which are implicated in pain modulation and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

1. Receptor Binding

The compound's structure allows it to interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

2. Enzyme Inhibition

Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic effects.

| Mechanism | Description |

|---|---|

| Receptor Binding | Interacts with serotonin and dopamine receptors |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |

Future Directions

Continued research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

- Clinical Trials: To assess safety and efficacy in human subjects.

- Structural Modifications: To enhance potency and selectivity for specific biological targets.

- Broader Biological Screening: To explore additional therapeutic applications beyond antimicrobial and analgesic effects.

Properties

IUPAC Name |

1-(2-methylpiperazin-1-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-11-12(17)2/h4-8,12,14,16H,3,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXFPZZSDMGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCNCC2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.